Sulforaphane NAC
Description
Biochemistry and Pharmacokinetics of Sulforaphane-N-Acetylcysteine (SFN-NAC)
Chemical Structure and Stability Profiles
SFN-NAC (C₁₁H₂₀N₂O₄S₃) is a conjugate formed through the mercapturic acid pathway, where sulforaphane undergoes sequential conjugation with glutathione (GSH), cysteinylglycine (CysGly), and cysteine (Cys) before final acetylation to yield the N-acetylcysteine derivative. Its molecular weight of 340.5 g/mol and lipophilic nature contribute to its unique physicochemical properties, including improved blood-brain barrier (BBB) permeability compared to SFN.
Stability studies reveal that SFN-NAC is unstable under physiological conditions, readily dissociating back to SFN in aqueous environments. In plasma, SFN-NAC degrades faster than SFN, with a half-life of approximately 2 hours compared to SFN’s 4 hours. This instability necessitates careful consideration in dosing regimens for therapeutic applications.
Table 1: Structural and Stability Properties of SFN-NAC
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₄S₃ |
| Molecular Weight | 340.5 g/mol |
| Plasma Half-Life | ~2 hours |
| BBB Permeability | Higher than SFN |
| Stability in Plasma | Rapid degradation to SFN |
Metabolic Pathways and Biotransformation
SFN-NAC is the terminal metabolite in the mercapturic acid pathway of SFN metabolism:
- GSH Conjugation : SFN reacts with GSH via glutathione-S-transferase (GST), forming SFN-GSH.
- Cysteinylglycine Cleavage : γ-Glutamyl transpeptidase removes glutamate, yielding SFN-CysGly.
- Cysteine Conjugation : Aminopeptidases cleave glycine, producing SFN-Cys.
- N-Acetylation : N-Acetyltransferase acetylates SFN-Cys to form SFN-NAC, which is excreted renally.
Notably, SFN-NAC can reversibly dissociate into SFN and N-acetylcysteine under physiological conditions, creating a dynamic equilibrium that prolongs SFN’s bioavailability. This retro-conversion mechanism allows SFN-NAC to act as a reservoir for SFN in systemic circulation.
Bioavailability and Blood-Brain Barrier Permeability
SFN-NAC exhibits superior bioavailability compared to SFN, achieving plasma concentrations 2–3 times higher in murine models. Its lipophilicity (logP ~1.8) and molecular weight below 500 Da facilitate passive diffusion across the BBB, enabling central nervous system (CNS) activity. In glioma cells, SFN-NAC concentrations reach therapeutic levels within 1 hour of administration, correlating with autophagy induction and α-tubulin downregulation.
Key Pharmacokinetic Parameters:
- Cₘₐₓ : 15–20 µM (30 mg/kg dose in mice)
- Tₘₐₓ : 60–90 minutes post-administration
- AUC₀–₂₄ₕ : 180–220 µM·h
Comparative Pharmacokinetics with Sulforaphane and SFN-Cysteine
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | SFN | SFN-Cys | SFN-NAC |
|---|---|---|---|
| Half-Life (h) | 4.0 | 3.2 | 2.0 |
| Cₘₐₓ (µM) | 8–10 | 12–14 | 15–20 |
| BBB Penetration | Low | Moderate | High |
| Urinary Excretion | 5–10% | 15–20% | 30–40% |
SFN-NAC’s shorter half-life but higher Cₘₐₓ and urinary excretion (30–40% vs. 5–10% for SFN) reflect its role as a transport metabolite. Unlike SFN-Cys, which accumulates in peripheral tissues, SFN-NAC’s instability promotes systemic SFN redistribution, enhancing therapeutic reach.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHBKTCHILXGOT-VCLORWJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CSC(=S)NCCCCS(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858415 | |
| Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334829-66-2 | |
| Record name | N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The chemical synthesis of this compound, as detailed in patent CN102093273B, involves a four-step process:
-
Synthesis of 3-Bromo-1-Propanol : Reacting 1,3-propylene glycol with hydrobromic acid in the presence of a catalyst (e.g., triethylamine) at 70–100°C yields 3-bromo-1-propanol.
-
Formation of 4-Methylsulfonyl-1-Butanol : Treating dimethyl sulfoxide (DMSO) with sodium hydride, followed by addition of 3-bromo-1-propanol, produces 4-methylsulfonyl-1-butanol.
-
Chlorination to 1-Chloro-4-Methylsulfonyl Butane : Reacting 4-methylsulfonyl-1-butanol with chlorination reagents (e.g., thionyl chloride) generates 1-chloro-4-methylsulfonyl butane.
-
Thiocyanation and Conjugation with NAC : Under nitrogen protection, 1-chloro-4-methylsulfonyl butane reacts with thiocyanate reagents (e.g., potassium thiocyanate) to form sulforaphane, which is subsequently conjugated with N-acetylcysteine using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
Table 1: Reaction Conditions and Yields for Key Synthesis Steps
Optimization of Thiocyanation and Conjugation
The final step—thiocyanation and NAC conjugation—is critical for achieving high purity. Key parameters include:
-
Molar Ratios : A 1:1.5 ratio of sulforaphane precursor to NAC ensures complete conjugation.
-
Catalyst Selection : Tetrabutylammonium bromide enhances reaction efficiency by facilitating phase transfer between organic and aqueous layers.
-
Solvent System : Methylene dichloride or acetone optimizes solubility and reaction kinetics.
Post-synthesis purification involves sequential washing with saturated NaCl, drying with anhydrous Na₂SO₄, and solvent removal via rotary evaporation. The final product is characterized by pale yellow oily consistency with ≥95% purity (HPLC).
Enzymatic Preparation from Natural Sources
Table 2: Key Parameters for Sulforaphane Extraction
| Parameter | Value | Source |
|---|---|---|
| Glucoraphanin content | ≥6 μmol/g sprouts | |
| Myrosinase incubation | 4 hours at 37°C | |
| Lyophilized yield | 50 μmol/218 mg |
Analytical Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Both synthetic and natural-derived this compound are analyzed using LC-MS/MS. The method, adapted from Al Janobi and Clarke, employs:
Table 3: LC-MS/MS Parameters for this compound
Pharmacokinetic Profiling
Non-compartmental analysis (WinNonLin) reveals this compound’s pharmacokinetics:
Comparative Evaluation of Methods
Yield and Purity
Chemical Reactions Analysis
Types of Reactions
Sulforaphane N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: Sulforaphane can be oxidized to form sulforaphane sulfoxide.
Reduction: Sulforaphane can be reduced to form sulforaphane thiol.
Substitution: Sulforaphane can undergo nucleophilic substitution reactions with thiols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulforaphane sulfoxide, sulforaphane thiol, and various sulforaphane conjugates with thiols and amines .
Scientific Research Applications
Autophagy Induction
SFN-NAC has been shown to induce autophagy, a cellular process that degrades and recycles cellular components. Research indicates that SFN-NAC activates the ERK signaling pathway, leading to the downregulation of α-tubulin and cell cycle arrest in glioma cells. This suggests that SFN-NAC could serve as a novel anti-glioma agent by promoting autophagic processes .
Antioxidant Activity
SFN-NAC enhances the expression of phase II antioxidant genes through Nrf2 activation. This mechanism is crucial for cellular defense against oxidative stress, which is linked to various diseases, including cancer . The compound generates reactive oxygen species (ROS), which can lead to cell death in cancer cells while sparing normal cells .
Immunomodulatory Effects
Studies have demonstrated that SFN can modulate immune responses by influencing the redox balance in T-cells. It suppresses T-cell activation and proliferation, which may have therapeutic implications for autoimmune conditions .
Anti-Cancer Properties
SFN-NAC exhibits significant anti-cancer effects across various types of cancer cells:
- Lung Cancer : SFN-NAC inhibits cell growth in lung cancer cells by disrupting microtubule dynamics through ERK pathway activation .
- Glioma : It has shown promise as an anti-glioma agent by inducing autophagy and reducing cell viability in glioma cell lines .
- Breast and Colon Cancer : Research on derivatives of SFN has indicated enhanced anticancer activity against breast (MCF-7) and colon (HCT-116) cancer cells, with mechanisms involving apoptosis and Nrf2 pathway activation .
Clinical Trials and Studies
Clinical trials have explored the efficacy of SFN in various conditions:
- A study demonstrated that SFN could detoxify air pollutants, enhancing metabolic pathways related to detoxification .
- Another trial indicated improvements in asthma symptoms with dietary supplementation of SFN-rich foods .
Table 1: Summary of Cellular Effects of SFN-NAC
| Cancer Type | Mechanism of Action | Outcome |
|---|---|---|
| Lung Cancer | ERK pathway activation, microtubule disruption | Inhibition of cell growth |
| Glioma | Autophagy induction, α-tubulin downregulation | Reduced cell viability |
| Breast Cancer | Nrf2 activation, apoptosis induction | Enhanced anticancer activity |
| Colon Cancer | Apoptosis and Nrf2 pathway modulation | Increased cell death |
Table 2: Clinical Applications of SFN
| Condition | Study Type | Key Findings |
|---|---|---|
| Asthma | Clinical Trial | Improvement in symptoms with dietary SFN intake |
| Air Pollution | Randomized Trial | Enhanced detoxification pathways |
| Autoimmune Diseases | Preclinical Study | Modulation of T-cell function |
Mechanism of Action
Sulforaphane N-acetylcysteine exerts its effects through multiple mechanisms:
Detoxification: Induces phase II detoxification enzymes, enhancing the elimination of carcinogens and oxidants.
Antioxidant: Activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, increasing the expression of antioxidant proteins.
Anti-inflammatory: Inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Sulforaphane
Mechanism: Sulforaphane activates the Nrf2 pathway, inducing phase II detoxification enzymes (e.g., NAD(P)H quinone oxidoreductase 1) and enhancing glutathione synthesis. It also modulates ROS-dependent apoptosis in cancer cells . Pharmacokinetics:
- Rapidly absorbed but metabolized into conjugates (e.g., Sulforaphane-NAC, sulforaphane-cysteine).
- Plasma half-life: ~2.3 hours; urinary excretion peaks within 24 hours .
Therapeutic Applications : - Cancer : Induces apoptosis in colon (IC₅₀: 15 µM) and liver cancer cells via ROS-mediated pathways .
- Neuroprotection : Improves working memory in elderly populations, though clinical trials for neurodegenerative diseases remain inconclusive .
Limitations : High doses may cause gastrointestinal side effects; rapid metabolism reduces bioavailability .
N-Acetylcysteine (NAC)
Mechanism: NAC serves as a cysteine donor for glutathione synthesis, directly scavenges ROS, and exhibits mucolytic properties . Pharmacokinetics:
- Oral bioavailability: ~10% (dose-dependent); peak plasma concentration at 1–2 hours .
Therapeutic Applications : - Respiratory Health : Mitigates paraquat-induced lung fibrosis in combination with sulforaphane .
- Cognitive Health : Improves working memory in schizophrenia after ≥24 weeks of use .
Clinical Trials : Reduces Parkinson’s symptoms (500 mg twice daily + IV infusions) .
Sulforaphane-NAC vs. NAC
Erucin and Erucin-NAC
Erucin, a reduced form of sulforaphane, acts as a direct antioxidant by inhibiting lipid peroxidation. It interconverts with sulforaphane post-absorption, though its in vivo antioxidant activity is unproven . Erucin-NAC, a metabolite, is less abundant in urine than Sulforaphane-NAC but may contribute to sustained antioxidant effects .
Sulforamate
A synthetic analogue of sulforaphane, sulforamate induces quinone reductase (QR) at comparable potency (CD: 0.2 µM) but with lower cytotoxicity (IC₅₀: ~30 µM vs. sulforaphane’s ~10 µM).
Pharmacokinetic and Clinical Comparison
Table 1: Pharmacokinetic Profiles
Table 2: Clinical Outcomes
Key Research Findings and Contradictions
- Antagonism : NAC reverses sulforaphane-induced telomerase inhibition, highlighting context-dependent interactions .
- Cognitive Health : Sulforaphane alone improves cognition in the elderly, but combining it with brain training negates benefits .
- Therapeutic Synergy : Co-administration of NAC and sulforaphane enhances antioxidant capacity in lung injury models .
Biological Activity
Sulforaphane N-acetyl cysteine (SFN-NAC) is a bioactive compound derived from the metabolism of sulforaphane (SFN), which is abundant in cruciferous vegetables like broccoli. SFN-NAC is noted for its enhanced stability and bioavailability compared to SFN, making it a subject of interest in various biomedical research fields, particularly cancer therapy, antioxidant activity, and neuroprotection.
- Antioxidant Effects : SFN-NAC activates the Nrf2 pathway, leading to the transcription of antioxidant genes. This enhances cellular defense against oxidative stress by increasing levels of glutathione (GSH) and other protective enzymes .
- Anti-inflammatory Properties : The compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
- Anticancer Activity : SFN-NAC demonstrates significant anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting metastasis in various cancer cell lines. It modulates pathways such as ERK and Akt/MAPK, enhancing the efficacy of conventional chemotherapeutics .
- Neuroprotective Effects : By reducing oxidative stress and inflammation, SFN-NAC may protect neuronal cells from degeneration. It has been shown to preserve mitochondrial function and promote proteostasis, which is crucial in aging and neurodegenerative diseases .
Anticancer Efficacy
A study highlighted the effectiveness of SFN-NAC in inhibiting lung cancer cell growth through autophagy activation and microtubule disruption. In vitro experiments demonstrated that SFN-NAC induced G2/M phase cell cycle arrest and downregulated α-tubulin expression via ERK pathway activation . Another investigation into prostate cancer showed that dietary intake of sulforaphane led to reduced disease severity and progression .
Neuroprotection
Research on animal models has shown that SFN-NAC administration leads to increased Nrf2 expression and improved cognitive functions associated with aging. This suggests potential applications in preventing neurodegeneration .
Data Summary
Q & A
Q. What are the primary mechanisms by which NAC modulates sulforaphane-induced oxidative stress and apoptosis in cancer cells?
Sulforaphane (SFN) induces apoptosis via reactive oxygen species (ROS)-mediated pathways, including mitochondrial depolarization, caspase activation (e.g., caspase-3, -9), and altered Bax/Bcl-2 ratios. NAC, a ROS scavenger, reverses these effects by restoring glutathione (GSH) levels. For example, in T24 bladder cancer cells, 5 mM NAC pretreatment abrogated SFN-induced ROS generation and apoptosis . Similarly, in gastric cancer cells, NAC reversed PARP cleavage and cytochrome c release, confirming ROS dependency . Methodological Note: To replicate, pre-treat cells with 5–10 mM NAC for 2–4 hours before SFN exposure, and measure ROS (e.g., DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and caspase activity.
Q. How does sulforaphane influence glutathione metabolism, and what role does NAC play in this process?
SFN depletes intracellular GSH by conjugating with it directly, which sensitizes cells to oxidative stressors (e.g., arsenic trioxide, ATO). NAC replenishes GSH via its conversion to cysteine, a GSH precursor. In multiple myeloma cells, SFN reduced GSH by 60% within 3 hours, enhancing ATO cytotoxicity. However, 10 mM NAC restored GSH levels and attenuated apoptosis . Key Data: GSH depletion assays (DTNB method) and LC-MS/MS for metabolite tracking are critical .
Advanced Research Questions
Q. Why do studies report conflicting outcomes when combining NAC with sulforaphane in cancer models?
Cell type-specific responses and experimental timing drive contradictions. For instance:
- Prostate Cancer : NAC (10 mM) pretreatment abolished SFN-induced NAD(P)H quinone oxidoreductase (QR) activity, suggesting redox status regulates phase 2 enzyme induction .
- Leukemia/Myeloma : NAC partially reversed ATO/SFN cytotoxicity but did not fully restore viability, indicating ROS-independent pathways (e.g., ER stress) contribute . Methodological Insight: Use RNA-seq or CRISPR screens to identify redox-sensitive transcriptional regulators (e.g., Nrf2) in target cells.
Q. What experimental designs elucidate the interplay between ROS and ER stress in SFN-based combination therapies?
SFN/ATO co-treatment activates both ROS and ER stress pathways. Key markers include:
- ROS : Cleaved caspase-3/PARP, mitochondrial cytochrome c release .
- ER Stress : PERK phosphorylation, XBP1 splicing, and HSP90 upregulation . Protocol: Pre-treat cells with NAC (5–10 mM) and/or ER stress inhibitors (e.g., 4μ8C for IRE1α), then assess pathway crosstalk via immunoblotting. In myeloma cells, NAC reduced caspase-4 cleavage (ER-specific apoptosis) by 50%, linking ROS to ER stress activation .
Q. How can researchers optimize methodologies to track sulforaphane-NAC metabolite interactions in vivo?
SFN undergoes GSH conjugation and is excreted as N-acetylcysteine (NAC) conjugates (e.g., SFN-NAC, erucin-NAC). In rats, 60% of SFN is eliminated as SFN-NAC in urine. Key Techniques:
- LC-MS/MS with neutral loss scanning (129 Da for GSH conjugates; m/z 164 for NAC conjugates) .
- Isotope labeling to trace SFN biotransformation in tissues.
Contradictions and Resolution Strategies
Q. Why does NAC enhance SFN/ATO cytotoxicity in some models but inhibit SFN’s chemopreventive effects in others?
- Enhancement : In ATO-treated leukemia, NAC augments ROS-mediated apoptosis by balancing oxidative stress thresholds .
- Inhibition : In chemoprevention (e.g., phase 2 enzyme induction), NAC’s GSH-boosting effects may negate SFN’s pro-oxidant signaling required for detoxification enzyme upregulation . Resolution: Conduct dose-response studies (NAC: 1–20 mM; SFN: 1–50 µM) and measure downstream targets (e.g., GST, NQO1 activity) across cell types.
Methodological Recommendations
- ROS/ER Stress Crosstalk : Use dual-reporter cell lines (e.g., ROS-GFP + ER stress-luciferase) for real-time pathway monitoring.
- Metabolite Validation : Include synthetic standards (e.g., SFN-NAC) for LC-MS/MS calibration .
- Animal Models : For neuroprotection studies (e.g., Alzheimer’s), measure glyoxalase 1 activity and BDNF levels after SFN/NAC co-administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
